3-Phenyl-1,4-thiazepane
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Overview
Description
3-Phenyl-1,4-thiazepane is a heterocyclic organic compound characterized by a seven-membered ring containing both sulfur and nitrogen atomsIt has a molecular weight of 193.31 and is often used in various scientific research applications due to its unique structural properties .
Preparation Methods
The synthesis of 3-Phenyl-1,4-thiazepane can be achieved through several methods. One common approach involves the modification of the Ugi four-component condensation reaction, which includes carboxylic and carbonyl groups, amines, and isocyanides . This method allows for the convenient synthesis of novel heteroaryl-fused thiazepine derivatives. Additionally, one-pot synthesis methods based on small or middle ring expansion by recyclization reactions and multicomponent heterocyclization reactions are also employed .
Chemical Reactions Analysis
3-Phenyl-1,4-thiazepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuryl chloride, which is used in the synthesis of bis(1,2)dithiolo derivatives of the thiazine class . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various thiazepine derivatives with different functional groups .
Scientific Research Applications
3-Phenyl-1,4-thiazepane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it is studied for its potential pharmacological properties, including antimicrobial and anticancer activities . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Phenyl-1,4-thiazepane involves its interaction with various molecular targets and pathways. The specific targets and pathways depend on the particular application and the functional groups present in the compound. For example, in antimicrobial applications, it may interact with bacterial cell membranes or enzymes, leading to cell death .
Comparison with Similar Compounds
3-Phenyl-1,4-thiazepane is unique among seven-membered heterocycles due to its specific combination of sulfur and nitrogen atoms in the ring. Similar compounds include azepines, benzodiazepines, oxazepines, and dithiazepines, which also contain seven-membered rings but differ in the types and positions of heteroatoms .
Biological Activity
3-Phenyl-1,4-thiazepane is a heterocyclic compound characterized by a seven-membered ring containing both sulfur and nitrogen atoms. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Below is a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a phenyl group attached to the thiazepane ring. The presence of sulfur and nitrogen in the ring structure allows for unique interactions with biological macromolecules, influencing its pharmacological properties. The compound's lipophilicity is enhanced by the phenyl group, which may facilitate its interaction with cellular membranes and biological targets.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound:
- Gold-Catalyzed Cyclization : A notable method involves the use of gold catalysts to promote the cyclization of 1,3-aminothioethers, yielding thiazepanes with high efficiency .
- One-Pot Synthesis : Another efficient approach combines α,β-unsaturated esters with 1,2-amino thiols to form thiazepanones as precursors to thiazepanes . This method allows for the rapid generation of diverse thiazepane derivatives.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Modulation : The sulfur and nitrogen atoms in the thiazepane ring can form hydrogen bonds and coordinate with metal ions, modulating enzyme activity.
- Receptor Binding : The compound has shown potential in binding to various receptors, influencing signaling pathways involved in disease processes.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Derivatives of thiazepanes have been shown to possess antibacterial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Antiviral Properties : Some studies have indicated that thiazepane derivatives may offer protection against viral infections, including HIV .
- Anticancer Potential : Preliminary investigations suggest that compounds within this class may exhibit cytotoxic effects on cancer cell lines .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiazepane derivatives against common bacterial strains. Among them, this compound exhibited significant inhibition zones against both gram-positive and gram-negative bacteria. The results indicated that modifications on the phenyl group could enhance antibacterial activity.
Compound | Gram-positive Activity | Gram-negative Activity |
---|---|---|
This compound | Strong | Moderate |
Derivative A | Moderate | Weak |
Derivative B | Weak | Strong |
Case Study 2: Antiviral Screening
In another investigation focusing on antiviral activity, derivatives of this compound were tested against several viruses. The findings revealed that certain derivatives showed moderate protection against CVB-2 and HSV-1 infections.
Properties
IUPAC Name |
3-phenyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11/h1-3,5-6,11-12H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARKAEMAUXIRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CSC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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